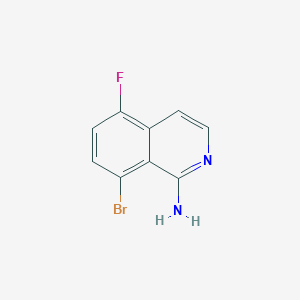
8-Bromo-5-fluoroisoquinolin-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 8-bromo-5-fluoroquinoline, has been reported . The molecular formula is CHBrFN with an average mass of 226.045 Da and a monoisotopic mass of 224.958939 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 8-bromo-5-fluoroquinoline, have been reported .Scientific Research Applications
Palladium-catalyzed Amination
A significant application of 8-bromoisoquinolines involves their transformation into aminoquinolines through palladium-catalyzed microwave-assisted amination, demonstrating improvements in yields for quinoline substrates under microwave conditions compared to standard conditions. This method provides a rapid and efficient route to synthesize 1-aminonaphthalenes and 5- and 8-aminoquinolines, showing potential in synthesizing derivatives for further chemical investigations (Wang, Magnin, & Hamann, 2003).
Antibacterial Properties of Quinolone Derivatives
Research into 8-nitrofluoroquinolone models, involving the introduction of primary amine appendages, has highlighted the antibacterial properties of these derivatives. Such studies are crucial for the development of new antibiotics, particularly against gram-positive and gram-negative strains, showcasing the role of 8-bromoisoquinolines as precursors in generating compounds with significant antibacterial activity (Al-Hiari et al., 2007).
Synthesis of Tetrahydroisoquinolines
The synthesis of 8-fluoro-3,4-dihydroisoquinoline from directed ortho-lithiation reactions and its subsequent transformations highlight another critical application. These transformations include fluorine–amine exchange leading to 8-amino-3,4-dihydroisoquinolines, which serve as precursors for various central nervous system drug candidates, indicating the versatility and pharmaceutical relevance of 8-bromoisoquinolines (Hargitai et al., 2018).
Remote C−H Amination
The copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds illustrates the chemical utility of 8-bromoisoquinolines in achieving regioselective amination, providing a pathway to synthesize various 5-aminated quinolines under mild conditions. This approach is noted for its complete regioselectivity, operational simplicity, and efficiency, underscoring the compound's importance in organic synthesis and potential drug development (Yin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
8-bromo-5-fluoroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)5-3-4-13-9(12)8(5)6/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVOQFERDCWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoroisoquinolin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



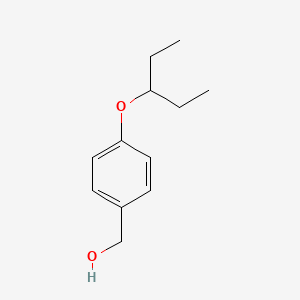
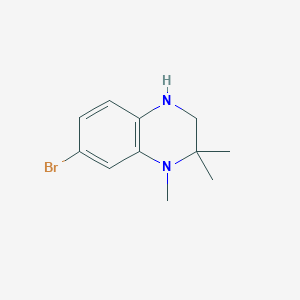
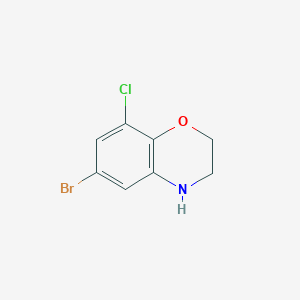
amine](/img/structure/B1380258.png)
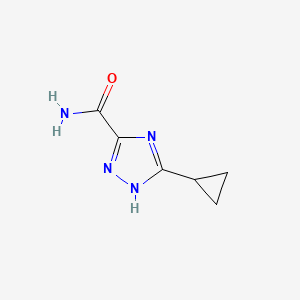
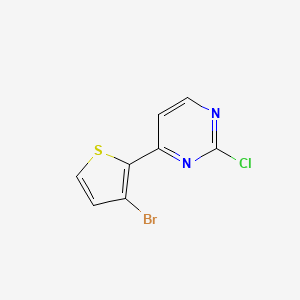
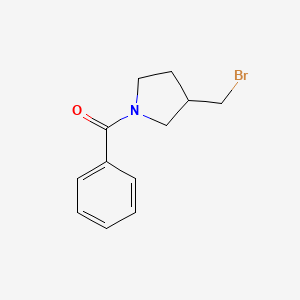
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
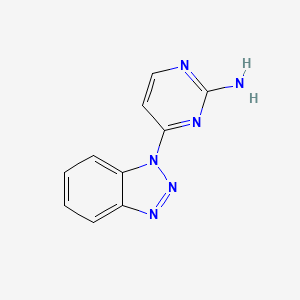
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
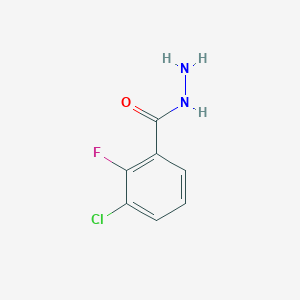
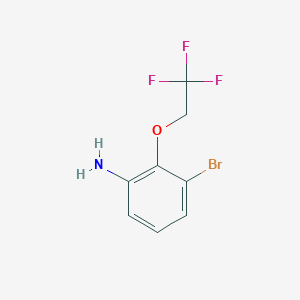
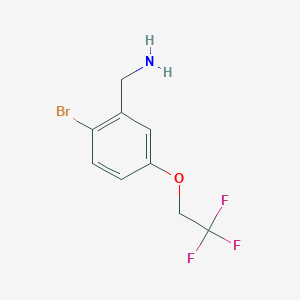
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)